molecular formula C10H10N2O B1273827 2-amino-N-(prop-2-yn-1-yl)benzamide CAS No. 4943-83-3

2-amino-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B1273827
CAS No.: 4943-83-3
M. Wt: 174.2 g/mol
InChI Key: PTBKEYHFNHZYAW-UHFFFAOYSA-N
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Description

2-amino-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a benzamide moiety, and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-amino-N-(prop-2-yn-1-yl)benzamide can be synthesized through the reaction of benzamide with propargylamine under appropriate conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for large-scale production, and implementing purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-amino-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
  • N-benzylprop-2-yn-1-amine

Comparison: Compared to these similar compounds, 2-amino-N-(prop-2-yn-1-yl)benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Overview

2-amino-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O. It features an amino group, a benzamide moiety, and a prop-2-yn-1-yl substituent, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry, enzyme interaction investigations, and its role in oxidative stress-related pathways.

The compound is believed to act as a photosensitizer , generating reactive oxygen species (ROS) such as singlet oxygen (1O2^{1}O_{2}) and superoxide anion (O2O_{2}^{\cdot -}). These species are produced through energy transfer and electron transfer mechanisms, influencing oxidative stress pathways in biological systems.

Biochemical Pathways

The generation of ROS suggests that this compound may modulate various biochemical pathways associated with oxidative stress, potentially leading to cellular damage or apoptosis in certain contexts.

Anticancer Potential

Research has identified derivatives of this compound as candidates for inhibiting microRNA-21 (miR-21), an oncogenic microRNA implicated in cancer progression. A study synthesized several derivatives and evaluated their inhibitory effects on miR-21 expression using stem-loop RT-qPCR. The most potent compound demonstrated significant inhibition of miR-21, leading to increased apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .

CompoundInhibition of miR-21Apoptosis InductionProliferation Reduction
Compound 1jSignificantYesYes

Enzyme Interaction Studies

The compound has been utilized in biochemical studies to explore its interactions with various enzymes. Its structural features allow it to serve as a building block for the synthesis of more complex molecules that can target specific enzymes or receptors.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory properties of derivatives based on this compound. The findings indicated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism, suggesting their potential as therapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of compounds related to this compound. Some studies have reported promising results against various bacterial strains, indicating that modifications to the benzamide structure can enhance antimicrobial efficacy.

Properties

IUPAC Name

2-amino-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKEYHFNHZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377443
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-83-3
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isatoic Anhydride (4.00 g, 24.5 mmol) was dissolved in tetrahydrofuran (100 mL, 1.230 mol) at 0° C. Prop-2-ynylamine (2.52 mL, 36.8 mmol) was added and the reaction was stirred for 2 hours and then concentrated under reduced pressure. Purification by silica gel chromatography using a gradient of 0-50% EtOAc/hex as the eluting solvent to obtain 2-amino-N-prop-2-ynyl-benzamide as a white solid (4.27 g, 100%). m.p.=75° C.; LCMS (m/e) 120 (M-NHCH2CCH); 1H-NMR (CDCl3, 400 MHz) δ 7.35 (d, 1H, J=7.9 Hz), 7.24 (dd, 1H, J=7.3 and 8.2 Hz), 6.73-6.64 (m, 2H), 6.19 (bs, 1H), 5.56 (bs, 2H), 4.26-4.20 (m, 2H), 2.29 (t, 1H, J=1.5 Hz).
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4 g
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100 mL
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2.52 mL
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Synthesis routes and methods II

Procedure details

A solution of propargylamine (1.00 mL, 14.6 mmol) in DMF (4.0 mL) was added dropwise to a solution of isatoic anhydride (1.57 g, 9.72 mmol) in DMF (8.0 mL) at 45° C. The solution was stirred at 45° C. for 16 h and diluted with water and CH2Cl2. The aqueous phase was extracted with CH2Cl2 washed with water, brine, dried and concentrated. The crude product was recrystallised from EtOAc/petrol to give 2-amino-N-propargylbenzamide (0.85 g, 51%) as a colourless solid; mp 100-101° C., lit. [29] 98-100° C.; δH (400 MHz, DMSO-d6) 3.08 (t, J=2.4 Hz, 1H, C≡CH), 3.97 (dd, J=5.6, 2.4 Hz, 2H, CH2), 6.45 (s, 2H, NH2), 6.49 (t, J4,5=J5,6=7.8 Hz, 1H, H5), 6.68 (d, J3,4=7.8 Hz, 1H, H3), 7.13 (t, J3,4=J4,5=7.8 Hz, 1H, H4), 7.46 (d, J5,6=7.8 Hz, 1H, H6), 6.61 (t, J=5.6 Hz, 1H, NH).
Quantity
1 mL
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reactant
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1.57 g
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4 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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